molecular formula C9H7BrN2O B8438874 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B8438874
M. Wt: 239.07 g/mol
InChI Key: NQBOLEXWFUMYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7BrN2O/c1-6-8(10)2-3-9-11-4-7(5-13)12(6)9/h2-5H,1H3

InChI Key

NQBOLEXWFUMYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=C(N12)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromomalonaldehyde (464 mg, 3.07 mmol) was added to a solution of 5-bromo-6-methylpyridin-2-amine (500 mg, 2.67 mmol) in acetonitrile. The reaction mixture was refluxed for 1 hour. After completion of the reaction, the reaction mixture was quenched with sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The organic layer was concentrated and the product was purified by column chromatography using up to 0.5% methanol in chloroform gradient to obtain the title compound. Yield: 28%; 1H NMR (DMSO-d6; 300 MHz): δ 10.06 (s, 1H), 8.51 (s, 1H), 7.86-7.83 (d, 1H, J=9.3 Hz), 7.68 (d, 1H, J=9.3 Hz), 3.03 (s, 3H); MS: m/z 240.1 (M+1)+.
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
28%

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